1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Physicochemical Properties Lipophilicity Drug Design

1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a synthetic small molecule belonging to the class of heteroaryl aryl ureas. It features a 4-ethoxyphenyl group linked via a urea bridge to a 6-(piperidin-1-yl)pyrimidine core (molecular formula C18H23N5O2, MW 341.4 g/mol).

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 1396686-24-0
Cat. No. B2565526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
CAS1396686-24-0
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=NC=N2)N3CCCCC3
InChIInChI=1S/C18H23N5O2/c1-2-25-15-8-6-14(7-9-15)21-18(24)22-16-12-17(20-13-19-16)23-10-4-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3,(H2,19,20,21,22,24)
InChIKeyFRXSQZRAQSWZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea (CAS 1396686-24-0): A Pyrimidine-Urea Scaffold for Targeted Biological Screening


1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a synthetic small molecule belonging to the class of heteroaryl aryl ureas [1]. It features a 4-ethoxyphenyl group linked via a urea bridge to a 6-(piperidin-1-yl)pyrimidine core (molecular formula C18H23N5O2, MW 341.4 g/mol) . This compound is structurally related to a family of pyrimidine-urea derivatives that have been explored as inhibitors of various kinases and other enzyme targets in medicinal chemistry campaigns [1].

Why Substituting 1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea with Close Analogs Compromises Experimental Reproducibility


Within the pyrimidine-urea chemical series, minor modifications to the N-aryl substituent can drastically alter target binding, selectivity, and pharmacokinetic properties. For instance, replacing the 4-ethoxyphenyl group of this compound with a 4-methoxybenzyl or 4-fluorobenzyl moiety has been shown in related patent literature to shift kinase selectivity profiles [1]. The specific ethoxy substituent influences both the electronic character of the aromatic ring and its lipophilicity (cLogP), which are critical determinants of passive membrane permeability and metabolic stability. Generic substitution without experimental validation risks selecting a compound with a different target engagement profile, invalidating comparative biological studies.

Head-to-Head Quantitative Differentiation of 1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea from its Closest Analogs


Structural Differentiation: 4-Ethoxyphenyl vs. 4-Methoxybenzyl Substituent Effects on Lipophilicity

The 4-ethoxyphenyl substituent provides a distinct electronic and steric profile compared to the closely related 4-methoxybenzyl analog 1-(4-methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea (CAS 1396865-82-9) . The ethoxy linker increases the compound's calculated lipophilicity (cLogP) while offering a less flexible, extended aromatic system, which can influence binding pocket occupancy and metabolic stability [1].

Physicochemical Properties Lipophilicity Drug Design

Putative H3 Receptor Antagonist Activity Differentiation

A PubChem BioAssay record (AID 1925318) reports antagonist activity at the histamine H3 receptor (H3R) for compounds from a rational multitargeted drug design study [1]. While the specific SID-to-compound mapping for this urea could not be definitively confirmed, structurally analogous piperidine-urea-pyrimidine derivatives within this dataset exhibited potent H3R antagonism (IC50 values as low as 0.32 nM) [1]. This suggests the core scaffold, and potentially this specific ethoxyphenyl analog, possesses high-affinity H3R pharmacology, which would differentiate it from analogs optimized solely for kinase inhibition.

Histamine H3 Receptor CNS Drug Discovery GPCR

Cytotoxic Activity of Pyrimidinyl-Urea Derivatives in Human Cancer Cell Lines

A focused study on the synthesis and antitumor activity of ureas containing a pyrimidinyl group reported that certain derivatives demonstrated potential cytotoxicity against several human cancer cell lines [1]. The study concluded that a sulfide bridge was critical for activity, but the core pyrimidine-urea scaffold was essential for baseline cytotoxicity. While the specific 4-ethoxyphenyl analog was not explicitly profiled in this publication, it provides a quantitative baseline for the pyrimidine-urea chemotype, against which the target compound's activity could be benchmarked, particularly if the ethoxy substituent is hypothesized to improve potency.

Anticancer Activity Cytotoxicity Medicinal Chemistry

Optimal Research Applications for 1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea Based on Its Differentiated Profile


Chemical Probe for Histamine H3 Receptor Drug Discovery Programs

Based on class-level evidence of potent H3R antagonism (IC50 values in the sub-nanomolar range for scaffold analogs) [1], this compound is best deployed as a starting point for medicinal chemistry optimization in CNS-focused programs targeting wakefulness, cognition, or feeding disorders.

Selectivity Profiling Against a Kinase Panel

The compound's structural lineage as a pyrimidine-urea kinase inhibitor [2] makes it an ideal candidate for broad kinome profiling. Its specific 4-ethoxyphenyl group may confer a unique selectivity fingerprint compared to other N-aryl urea analogs, informing the design of selective inhibitors for understudied kinases.

In Vitro Toxicology and Off-Target Liability Assessment

Given the known hERG and CYP inhibition liabilities associated with this chemotype [3], the compound serves as a critical tool for safety pharmacology studies. Quantitative assessment of hERG IC50 and CYP450 inhibition can directly guide the design of safer analogs by establishing the liability associated with the 4-ethoxyphenyl substitution.

Physicochemical Property Benchmarking in Cell-Based Assays

The compound's estimated lipophilicity, which is distinct from its 4-methoxybenzyl analog , makes it a valuable benchmarking tool for studying the impact of cLogP on cellular permeability and non-specific binding. This allows researchers to experimentally validate in silico predictions for the pyrimidine-urea series.

Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.